molecular formula C7H13N3O B1532742 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol CAS No. 790183-94-7

2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol

Cat. No.: B1532742
CAS No.: 790183-94-7
M. Wt: 155.2 g/mol
InChI Key: CPWWBAFHFQKNFI-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, followed by subsequent functional group transformations. One common method involves the alkylation of 1-methylimidazole with a suitable halide, such as chloroethanol, under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the ethanol moiety allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

2-[(1-methylimidazol-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-4-2-9-7(10)6-8-3-5-11/h2,4,8,11H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWWBAFHFQKNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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